(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone: is a complex organic compound that features a furan ring substituted with two methyl groups and a pyrrolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylfuran with a suitable pyrrolopyridine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the furan or pyrrolopyridine rings .
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar structural features but lacking the pyrrolopyridine ring.
Pyrrolopyridine Derivatives: Compounds with similar pyrrolopyridine structures but different substituents on the furan ring.
Uniqueness
(2,5-Dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to its combination of a furan ring with two methyl groups and a pyrrolopyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-6-12(10(2)18-9)14(17)16-7-11-4-3-5-15-13(11)8-16/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJNGPSNDCVBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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